molecular formula C7H10N2O B036806 4-Isopropylpyrimidin-2-ol CAS No. 1243250-08-9

4-Isopropylpyrimidin-2-ol

Cat. No. B036806
M. Wt: 138.17 g/mol
InChI Key: WIFRPAGGWKZFSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Isopropylpyrimidin-2-ol and its derivatives involves several chemical reactions, often starting from basic precursors. For example, one approach to synthesizing related pyrimidin-4(3H)-ones involves a sequence of halogenation, formylation, and intramolecular nucleophilic cyclization (Zhang et al., 2011). Another method for synthesizing pyrido[1,2-a]pyrimidin-2-ones, which are structurally related to 4-Isopropylpyrimidin-2-ol, involves reactions with activated alkynoates (Harriman et al., 2003).

Molecular Structure Analysis

The molecular structure of 4-Isopropylpyrimidin-2-ol and its derivatives often exhibits planarity and symmetry. For instance, the enol form of 2-isopropyl-6-methylpyrimidin-4-ol undergoes tautomerism, leading to a planar pyrimidin-4(3H)-one group (Hemamalini & Fun, 2010).

Chemical Reactions and Properties

Pyrimidin-2-ol derivatives are involved in various chemical reactions. For instance, they can participate in cyclization reactions and form complex structures like tetrahydropyrimidin-2-ones (Tong et al., 2018). Their reactivity is often influenced by their molecular structure and substituents.

Physical Properties Analysis

The physical properties of 4-Isopropylpyrimidin-2-ol derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. For example, different polymorphs of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one show distinct hydrogen bonding and crystal packing patterns, affecting their physical properties (Glidewell et al., 2003).

properties

IUPAC Name

6-propan-2-yl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(2)6-3-4-8-7(10)9-6/h3-5H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFRPAGGWKZFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288999
Record name 6-(1-Methylethyl)-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylpyrimidin-2-ol

CAS RN

1243250-08-9
Record name 6-(1-Methylethyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243250-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1-Methylethyl)-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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